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Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128 Get Quote

Chemical Identity and Properties
Nonane-2,5,8-trione is an aliphatic trione. Its identity is established through various chemical

identifiers and its physicochemical properties have been characterized.

Compound Identification
The compound is cataloged in numerous chemical databases, ensuring its unambiguous

identification.

Identifier Value Reference

IUPAC Name nonane-2,5,8-trione [1][2]

CAS Number 38284-28-5 [1][3][4]

PubChem CID 300426 [1]

Molecular Formula C₉H₁₄O₃ [1][3]

Molecular Weight 170.21 g/mol [1]

Canonical SMILES CC(=O)CCC(=O)CCC(=O)C [1][2][3]

InChIKey
OCLVFADSCVQCER-

UHFFFAOYSA-N
[1][2]

DSSTox Substance ID DTXSID70306268 [1][3]
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Physicochemical Properties
The physical and chemical properties of nonane-2,5,8-trione are summarized below. These

properties are crucial for its handling, application, and analysis.

Property Value Reference

Density 1.01 g/cm³ [3]

Boiling Point 305.8 °C at 760 mmHg [3]

Flash Point 128.1 °C [3]

Vapor Pressure 0.000804 mmHg at 25°C [3]

Water Solubility 9.398e+05 mg/L at 25 °C (est.) [4]

XLogP3 -0.7 [1][3]

Hydrogen Bond Donor Count 0 [1][3]

Hydrogen Bond Acceptor

Count
3 [1][3]

Rotatable Bond Count 6 [3]

Synthesis and Manufacturing
The synthesis of nonane-2,5,8-trione can be achieved through the hydrolysis of furan

derivatives. Several routes have been documented, offering high yields.

A common synthetic strategy involves the acid-catalyzed hydrolysis of substituted furans. For

instance, the treatment of 4-(5-methyl-furan-2-yl)-butan-2-one with acetic acid in water at

100°C results in a 98% yield of nonane-2,5,8-trione.[3] Another approach utilizes the reaction of

4-(5-hydroxymethyl-2-furanyl)-2-butanone with hydrogen chloride in methanol at 100°C for 3

hours, achieving a near-quantitative yield.[3]
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Starting Materials

Process

Final Product

4-(5-methyl-furan-2-yl)-butan-2-one

Acid-Catalyzed Hydrolysis

Acetic Acid, Water, 100°C

Nonane-2,5,8-trione

Yield: 98%

Click to download full resolution via product page

A generalized synthetic workflow for nonane-2,5,8-trione.

Chemical Reactivity
The presence of three ketone functionalities makes nonane-2,5,8-trione a versatile building

block in organic synthesis. The 1,4-dicarbonyl relationship between the ketone groups at

positions 2 and 5, and 5 and 8, allows it to undergo the Paal-Knorr reaction.

This reaction involves the condensation of the dicarbonyl compound with a primary amine or

hydrazine to form five-membered heterocyclic rings, specifically substituted pyrroles or

pyrazoles. For example, reacting nonane-2,5,8-trione with sterically hindered primary amines in

toluene has been used to synthesize novel functional polyketones and cationic resins, which

have potential applications in the automotive industry.[5]
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Nonane-2,5,8-trione

Paal-Knorr
Reaction

Primary Amine (R-NH₂)
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Paal-Knorr reaction of nonane-2,5,8-trione with a primary amine.

Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and quality control of chemical

compounds. For nonane-2,5,8-trione, 13C NMR spectral data is available in spectral

databases, which can be used to confirm the carbon skeleton and the presence of the three

distinct carbonyl groups.[6] Further analysis using techniques such as ¹H NMR, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy would provide a complete characterization

profile.

Potential Biological Activity and Toxicological
Profile
A comprehensive review of scientific literature indicates a significant lack of data on the

biological activity and toxicology of nonane-2,5,8-trione. The compound has been identified in

Nicotiana tabacum (tobacco), but its specific role or effect in this context is not detailed.[1]
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However, the broader class of aliphatic diketones is known to exhibit various biological effects.

For instance, 2,5-hexanedione is a known neurotoxin that acts via pyrrole formation and protein

cross-linking.[7] Given the reactive dione functionalities within nonane-2,5,8-trione, it is

plausible that it could interact with cellular nucleophiles and signaling pathways. One such

potential pathway is the Keap1-Nrf2 antioxidant response pathway, which is modulated by

electrophilic compounds.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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